Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-
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Overview
Description
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- is an organic compound that features a benzene ring attached to an acetic acid group, with a biphenyl moiety linked through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- typically involves the reaction of benzeneacetic acid with a biphenyl derivative under specific conditions. One common method includes the use of a methoxy group to link the biphenyl moiety to the benzeneacetic acid. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the compound into a reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 2-[[[4’-[(4-methyl-1-piperazinyl)methyl][1,1’-biphenyl]-3-yl]carbonyl]amino]-, hydrochloride: This compound features a similar biphenyl structure but with additional functional groups that confer different properties.
Phenylacetic acid: A simpler compound with a phenyl group attached to an acetic acid moiety, lacking the biphenyl and methoxy groups.
Uniqueness
Benzeneacetic acid, 4-([1,1’-biphenyl]-2-ylmethoxy)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
833484-44-9 |
---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[4-[(2-phenylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C21H18O3/c22-21(23)14-16-10-12-19(13-11-16)24-15-18-8-4-5-9-20(18)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,22,23) |
InChI Key |
UDSZWQBUUITXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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